Cas no 400083-97-8 (5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine)

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine is a pyrimidine derivative featuring a methoxy-substituted phenylsulfanyl group at the 4-position and dimethylamino functionality at the 2-position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, which allows for potential applications as a building block in drug discovery. The presence of electron-donating methoxy and dimethylamino groups enhances its reactivity in nucleophilic substitution and metal-catalyzed coupling reactions. Its well-defined molecular structure and stability under standard conditions make it suitable for further functionalization and exploration in pharmacological studies, particularly in the development of kinase inhibitors or other biologically active small molecules.
5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine structure
400083-97-8 structure
商品名:5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine
CAS番号:400083-97-8
MF:C14H17N3O2S
メガワット:291.37
CID:6786349
PubChem ID:1479127

5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine 化学的及び物理的性質

名前と識別子

    • 5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethylpyrimidin-2-amine
    • 5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine
    • CHEMBL4543966
    • AKOS005094888
    • 5J-344S
    • 5-methoxy-4-(4-methoxyphenyl)sulfanyl-N,N-dimethylpyrimidin-2-amine
    • 400083-97-8
    • インチ: 1S/C14H17N3O2S/c1-17(2)14-15-9-12(19-4)13(16-14)20-11-7-5-10(18-3)6-8-11/h5-9H,1-4H3
    • InChIKey: KFOUZJPPDMDIQJ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)OC)C1=C(C=NC(=N1)N(C)C)OC

計算された属性

  • せいみつぶんしりょう: 291.10414797g/mol
  • どういたいしつりょう: 291.10414797g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 72.8Ų

5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662587-50mg
5-Methoxy-4-((4-methoxyphenyl)thio)-N,N-dimethylpyrimidin-2-amine
400083-97-8 98%
50mg
¥1226.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662587-5mg
5-Methoxy-4-((4-methoxyphenyl)thio)-N,N-dimethylpyrimidin-2-amine
400083-97-8 98%
5mg
¥546.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662587-2mg
5-Methoxy-4-((4-methoxyphenyl)thio)-N,N-dimethylpyrimidin-2-amine
400083-97-8 98%
2mg
¥546.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662587-25mg
5-Methoxy-4-((4-methoxyphenyl)thio)-N,N-dimethylpyrimidin-2-amine
400083-97-8 98%
25mg
¥1323.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662587-100mg
5-Methoxy-4-((4-methoxyphenyl)thio)-N,N-dimethylpyrimidin-2-amine
400083-97-8 98%
100mg
¥1755.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662587-10mg
5-Methoxy-4-((4-methoxyphenyl)thio)-N,N-dimethylpyrimidin-2-amine
400083-97-8 98%
10mg
¥756.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662587-20mg
5-Methoxy-4-((4-methoxyphenyl)thio)-N,N-dimethylpyrimidin-2-amine
400083-97-8 98%
20mg
¥1303.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662587-1mg
5-Methoxy-4-((4-methoxyphenyl)thio)-N,N-dimethylpyrimidin-2-amine
400083-97-8 98%
1mg
¥556.00 2024-05-15

5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine 関連文献

5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamineに関する追加情報

Professional Introduction to 5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine (CAS No. 400083-97-8)

5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This organosulfur derivative belongs to the pyrimidine class of molecules, which are well-known for their role in various biological processes and their utility as pharmacophores in drug development. The compound's molecular structure, characterized by a pyrimidine core substituted with a 5-methoxy group, a 4-(4-methoxyphenyl)sulfanyl moiety, and N,N-dimethylamino functional groups, contributes to its distinctive chemical and pharmacological profile.

The synthesis of 5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The introduction of the sulfanyl group at the 4-position of the pyrimidine ring is a critical step, as it influences the compound's electronic properties and its potential interactions with biological targets. The presence of multiple electron-withdrawing and electron-donating groups in the molecule allows for fine-tuning of its physicochemical properties, making it a versatile scaffold for further derivatization and optimization.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been particularly useful in identifying potential binding interactions between 5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine and various biological targets, including enzymes and receptors. These studies have highlighted the compound's potential as an inhibitor of kinases and other enzymes involved in cancer progression, making it a promising candidate for further investigation in oncology research.

In addition to its pharmacological potential, 5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine has shown interesting properties in material science applications. Its ability to form stable complexes with metal ions has been explored for the development of novel catalysts and functional materials. The compound's unique electronic structure also makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices, where its ability to absorb and emit light at specific wavelengths is highly valuable.

The pyrimidine core of this compound is particularly noteworthy, as it is a common motif in many bioactive molecules. Pyrimidines are essential components of nucleic acids, and their derivatives have been extensively studied for their role in modulating various biological pathways. The substitution patterns on the pyrimidine ring, such as those present in 5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine, can significantly alter its biological activity, leading to diverse pharmacological effects.

Current research efforts are focused on exploring the therapeutic potential of this compound in several disease models. Preclinical studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in tumor progression. Furthermore, its interaction with mitochondrial DNA has been investigated, suggesting possible applications in treating neurodegenerative disorders where mitochondrial dysfunction plays a significant role.

The sulfanyl group attached to the phenyl ring is another critical feature that contributes to the compound's unique properties. Sulfur-containing heterocycles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of this group in 5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine enhances its ability to interact with biological targets, thereby increasing its potential therapeutic value.

From a chemical perspective, the synthesis of this compound provides valuable insights into the development of novel heterocyclic scaffolds. The use of transition metal-catalyzed reactions has been particularly effective in constructing the complex framework of this molecule. These methods not only improve yield but also allow for greater control over regioselectivity and stereoselectivity during synthesis.

The compound's stability under various conditions has also been a subject of interest. Studies have shown that 5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine maintains its structural integrity when exposed to light, heat, and moisture, making it suitable for long-term storage and transport. This stability is crucial for pharmaceutical applications where shelf life and reliability are paramount.

In conclusion, 5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine (CAS No. 400083-97-8) is a multifaceted compound with significant potential in both pharmaceutical and material science applications. Its unique structural features, combined with its demonstrated biological activities, make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing therapeutic strategies across multiple disciplines.

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